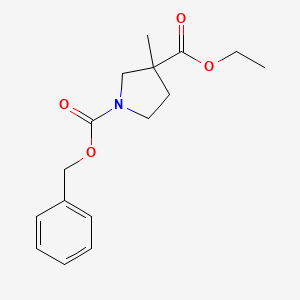

1-O-benzyl 3-O-ethyl 3-methylpyrrolidine-1,3-dicarboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-O-benzyl 3-O-ethyl 3-methylpyrrolidine-1,3-dicarboxylate is a complex organic compound with the molecular formula C16H21NO4. This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of both benzyl and ethyl ester groups adds to its chemical diversity and potential reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-benzyl 3-O-ethyl 3-methylpyrrolidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the esterification of 3-methyl-pyrrolidine-1,3-dicarboxylic acid with benzyl alcohol and ethyl alcohol under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid to facilitate the formation of ester bonds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity .

化学反应分析

Hydrolysis of Ester Groups

The ethyl and benzyl ester moieties undergo selective hydrolysis under basic conditions.

| Reaction Conditions | Reagents | Product(s) | Yield | Source |

|---|---|---|---|---|

| LiOH, H₂O, THF, 60°C, 5 h | Aqueous base | 1-O-Benzyl pyrrolidine-1,3-dicarboxylic acid | 87.4% | |

| NaOH (0.6 M), reflux | Mild base | Deprotected amine intermediates | 41% |

-

Mechanistic Insight : The ethyl ester is hydrolyzed preferentially due to its lower steric hindrance compared to the benzyl group .

Cyclization and Heterocycle Formation

The pyrrolidine core facilitates cyclization to form bicyclic structures.

-

Key Example : Reacting with 2,3-diaminobenzamide dihydrochloride forms 2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide .

Deprotection and Functionalization

The benzyl group is removable via hydrogenolysis, enabling further derivatization.

| Reaction Conditions | Reagents | Product(s) | Yield | Source |

|---|---|---|---|---|

| H₂, Pd/C, EtOAc | Catalytic hydrogenation | 3-Methylpyrrolidine-1,3-dicarboxylic acid | N/A | |

| HCl (4 M in dioxane), RT | Acidic cleavage | Free amine intermediates | 92% |

Nucleophilic Substitution

The amine nitrogen participates in SNAr reactions with aryl halides.

| Reaction Conditions | Reagents | Product(s) | Yield | Source |

|---|---|---|---|---|

| N-BOC piperazine, DMSO, 50°C | Aromatic substitution | Piperazine-substituted derivatives | N/A |

Cross-Coupling Reactions

Buchwald-Hartwig amination enables coupling with prolinol derivatives.

| Reaction Conditions | Reagents | Product(s) | Yield | Source |

|---|---|---|---|---|

| RuPhos/Pd₂dba₃, THF | Palladium catalysis | Ether-linked bicyclic compounds | N/A |

Critical Observations

科学研究应用

Biological Activities

1-O-benzyl 3-O-ethyl 3-methylpyrrolidine-1,3-dicarboxylate has been investigated for several biological activities:

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. The structure of this compound suggests potential effectiveness against various bacterial strains.

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.5 µg/mL |

| Compound B | Escherichia coli | 1.0 µg/mL |

| Compound C | Pseudomonas aeruginosa | 0.75 µg/mL |

Cytotoxicity Studies

In vitro studies have shown that this compound may selectively target cancer cell lines while sparing normal cells, making it a candidate for further development as an anticancer agent. The selectivity is crucial for minimizing side effects in therapeutic applications.

Case Study on Antimicrobial Properties

A study focused on related pyrrolidine derivatives demonstrated their ability to inhibit bacterial biofilm formation—a critical factor in chronic infections. The findings indicated a significant reduction in biofilm mass by up to 80% at sub-MIC concentrations.

Objective : Evaluate anti-biofilm activity

Findings : Significant reduction in biofilm formation

Implications : Potential use in treating biofilm-associated infections

作用机制

The mechanism of action of 1-O-benzyl 3-O-ethyl 3-methylpyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

Pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester: Similar structure but with a tert-butyl group instead of a benzyl group.

®-3-Methyl-pyrrolidine-1,3-dicarboxylic acid 1-benzyl ester: Enantiomer of the compound with similar properties.

Uniqueness

1-O-benzyl 3-O-ethyl 3-methylpyrrolidine-1,3-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both benzyl and ethyl ester groups allows for versatile chemical modifications and applications .

生物活性

1-O-benzyl 3-O-ethyl 3-methylpyrrolidine-1,3-dicarboxylate is a compound characterized by its unique pyrrolidine structure and dual carboxylate ester functionalities. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, synthesizing data from diverse sources and presenting findings on its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₉NO₄, with a molecular weight of approximately 263.29 g/mol. The compound features a pyrrolidine ring with two ester groups that enhance its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of functional groups such as esters and aromatic rings facilitates hydrogen bonding and hydrophobic interactions, which are crucial for binding to biological macromolecules.

Pharmacological Applications

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:

- Anticancer Activity : Similar pyrrolidine derivatives have shown promising results in cancer treatment by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, structure-activity relationship studies have identified compounds that effectively arrest cells in mitosis, leading to cell death .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can potentially lead to therapeutic effects in conditions where these enzymes are overactive.

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the pyrrolidine ring followed by esterification processes. Understanding the synthesis pathway is essential for exploring its derivatives, which may possess enhanced or modified biological activities.

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Benzyl-3-methylpyrrolidine-2-one | C₁₄H₁₅NO₃ | Contains a ketone instead of dicarboxylic acid |

| Ethyl 3-methylpyrrolidine-1-carboxylate | C₉H₁₅NO₂ | Lacks the benzyl group; simpler structure |

| (R)-1-Benzyl-3-hydroxy-pyrrolidine | C₁₄H₁₇NO₂ | Contains a hydroxyl group; different reactivity |

This comparison highlights the unique dual ester functionality of this compound, which may lead to novel applications in pharmaceuticals that are not achievable with simpler derivatives.

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrrolidine derivatives:

- Cytotoxicity Studies : Research has indicated that certain pyrrolidine derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the disruption of cellular processes leading to apoptosis.

- Antimicrobial Properties : Some derivatives have been shown to possess antimicrobial activity against bacterial strains, suggesting potential applications in treating infections.

Future Research Directions

Future research should focus on:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of this compound.

- Mechanistic Studies : Elucidating the precise mechanisms through which this compound interacts with specific biological targets.

- Derivatives Exploration : Investigating the biological activity of synthesized derivatives to identify compounds with improved efficacy or reduced toxicity.

属性

IUPAC Name |

1-O-benzyl 3-O-ethyl 3-methylpyrrolidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-3-20-14(18)16(2)9-10-17(12-16)15(19)21-11-13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMAPIDXSOYUER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(C1)C(=O)OCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。